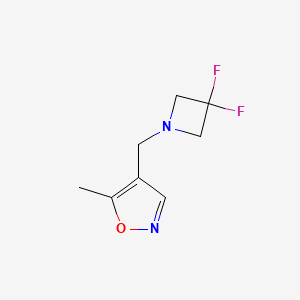
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage or replication stress. AZD1775 has shown potential as a cancer therapy, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.
Mecanismo De Acción
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole targets the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in cell cycle checkpoint activation, DNA repair, and replication fork stabilization. By inhibiting CHK1, 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can sensitize cancer cells to DNA-damaging agents and induce cell death. It can also cause replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to have several biochemical and physiological effects in cancer cells. It can induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis. It can also inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to sensitize cancer cells to various DNA-damaging agents, including radiation and chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical models of cancer, making it a useful tool for studying cancer biology and therapeutic strategies. However, there are also some limitations to using 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in lab experiments. It can be toxic to normal cells, which can limit its use in certain assays. It can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. One area of interest is the development of combination therapies that can enhance the efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer patients. Finally, there is a need for more research on the mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, which can help to identify new therapeutic targets and improve cancer treatment strategies.
Métodos De Síntesis
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the azetidine and isoxazole rings, followed by the introduction of the difluoroazetidine group. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been extensively studied in preclinical models of cancer, where it has shown promising results as a single agent or in combination with other therapies. It has been tested in a variety of cancer types, including lung, breast, ovarian, and pancreatic cancer. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has also been studied in clinical trials, where it has shown some efficacy in patients with advanced solid tumors.
Propiedades
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHTTJIUXDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


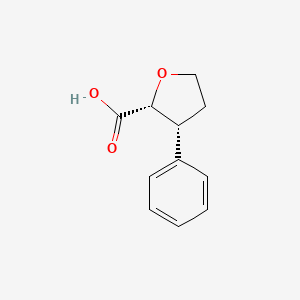

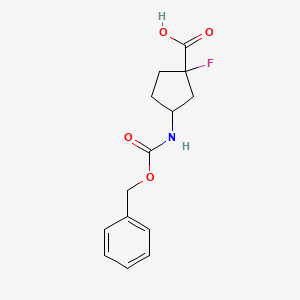

![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)

amino}propanenitrile](/img/structure/B2758549.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)

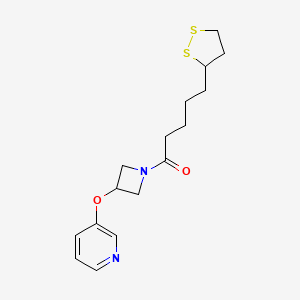
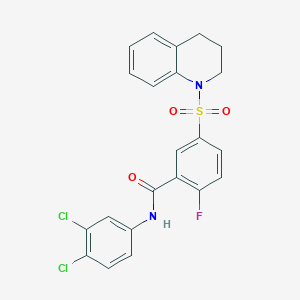
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)
![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)